molecular formula C7H5F3N2O2 B2731668 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1245913-77-2

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2731668
CAS No.: 1245913-77-2
M. Wt: 206.124
InChI Key: WSCVRCUAXWHNMV-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1245913-77-2) is a high-value pyridine derivative designed for advanced research and development, particularly in the agrochemical and pharmaceutical industries . This compound features a multifunctional molecular scaffold, incorporating a carboxylic acid group, an amino group, and a trifluoromethyl group on a pyridine ring. The trifluoromethyl group is a key motif known to profoundly influence the biological activity and physical properties of organic compounds, primarily due to its strong electron-withdrawing nature and contribution to enhanced metabolic stability, lipophilicity, and bioavailability . This chemical serves as a critical synthetic intermediate for constructing more complex molecules. Its unique structure makes it a promising building block for developing novel active ingredients. In pharmaceutical research, derivatives of trifluoromethylpyridine have been granted market approval and are being investigated in clinical trials for various therapeutic applications . Similarly, in agrochemical research, incorporating the trifluoromethylpyridine moiety has led to more than 20 commercial products with potent pesticidal activity, as this group can improve systemic action and selectivity . The specific placement of the amino and carboxylic acid groups on this isomer allows researchers to explore structure-activity relationships and design targeted enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVRCUAXWHNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to generate the free base, which is then reacted with ammonia to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Reaction Profile of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

This compound exhibits diverse reactivity due to its functional groups:

  • Amino group (NH₂) : Participates in nucleophilic substitution and coupling reactions.

  • Carboxylic acid (COOH) : Engages in condensation, esterification, and decarboxylation.

  • Trifluoromethyl group (CF₃) : Acts as an electron-withdrawing group, stabilizing intermediates and directing regioselectivity.

Cross-Dehydrogenative Coupling Reactions

The amino group facilitates coupling with β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) under oxidative conditions. A proposed mechanism involves:

  • Nucleophilic addition of the amino group to the enol form of the β-dicarbonyl substrate.

  • Oxidative dehydrogenation via molecular oxygen (O₂) to form intermediates.

  • Cyclization to generate heterocyclic products (e.g., pyrazolo[1,5-a]pyridines) .

Reaction Conditions

ReagentTemperatureAtmosphereTime
Acetic acid (6 eq)130°CO₂ (1 atm)18 h

Nitration Reactions

The pyridine ring undergoes nitration at specific positions due to the trifluoromethyl group’s electron-withdrawing effect. For example, nitration with fuming nitric acid in sulfuric acid yields nitro derivatives .

Example Reaction

  • Reagents : HNO₃ (fuming), H₂SO₄ (concentrated).

  • Conditions : 0°C → RT → 50°C over 3.25 h.

Cyclocondensation Reactions

The carboxylic acid group participates in cyclocondensation with trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate). These reactions are critical for synthesizing agrochemicals and pharmaceuticals .

Key Reactants

ReactantRole
Ethyl 2,2,2-trifluoroacetateTrifluoromethyl source
β-dicarbonyl compoundsCyclization partners

Stability and Side Reactions

  • Oxidation : The amino group is susceptible to oxidation, but the trifluoromethyl group stabilizes intermediates.

  • Acid-Catalyzed Dehydration : Under acidic conditions, the carboxylic acid may undergo decarboxylation, altering reaction pathways .

Comparative Analysis of Functional Groups

Functional GroupReactivity TrendKey Reactions
Amino (NH₂) HighNucleophilic substitution, coupling
Carboxylic Acid ModerateEsterification, decarboxylation
CF₃ LowElectron withdrawal, stabilization

Scientific Research Applications

Pharmaceutical Applications

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for various biological activities, including:

  • Calcium Channel Blockers : Certain derivatives of trifluoromethylpyridines, including this compound, have been identified as potential calcium channel blockers, which can be critical in treating cardiovascular diseases .
  • Vanilloid Receptor Antagonists : This compound has been implicated in the synthesis of vanilloid receptor antagonists that may have applications in pain management therapies .
  • Antiviral Agents : Research indicates that derivatives of this compound might exhibit antiviral properties, making them candidates for further development in treating viral infections .

Agrochemical Applications

The compound has also been studied for its potential use in agrochemicals:

  • Pesticides and Herbicides : The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective as pesticides and herbicides. The unique properties of trifluoromethylpyridines allow for improved efficacy against various pests and diseases affecting crops .

Toxicological Insights

While this compound holds promise for various applications, its toxicity profile warrants careful consideration:

  • A case study reported a 35-year-old man who experienced toxic encephalopathy and methemoglobinemia after inhaling the compound at work. Symptoms included dizziness, nausea, and acute renal failure, highlighting the need for safety measures during industrial handling .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Cen et al. (1995)Synthesis MethodsDiscussed precursors for synthesizing trifluoromethylpyridines .
Toxicity Report (2022)Health EffectsDocumented severe health effects from inhalation exposure to the compound .
Recent Advances (2024)Antiviral ActivitiesExplored potential antiviral applications of pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position Isomerism

The positions of substituents significantly influence physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Name Position 2 Position 3 Position 5
5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid -CF₃ -COOH -NH₂
2-Amino-5-(trifluoromethyl)nicotinic acid -NH₂ -COOH -CF₃
4-(Trifluoromethyl)-3-pyridinecarboxylic acid - -COOH -CF₃ (at position 4)
Imazapyr Complex substituent* -COOH -
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid -F -COOH -CF₃ (at position 4)

*Imazapyr’s substituent at position 2: 4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl.

Key Observations:
  • Electronic Effects : The -CF₃ group at position 2 (target compound) increases the acidity of the carboxylic acid at position 3 due to its strong electron-withdrawing nature. In contrast, -CF₃ at position 4 (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) reduces this effect .
  • Zwitterionic Potential: The amino (-NH₂) and carboxylic acid (-COOH) groups in the target compound may form zwitterions at physiological pH, enhancing solubility compared to analogs lacking one of these groups (e.g., 2-Amino-5-(trifluoromethyl)pyridine ).

Functional Group Variations

A. Amino Group (-NH₂) vs. Halogen (-F/-I) :
  • This compound: The -NH₂ group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).
  • 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid : The -F atom increases lipophilicity but lacks hydrogen-bonding capacity.
B. Carboxylic Acid (-COOH) vs. Methyl Ester (-COOCH₃) :
  • Target Compound : The free -COOH group allows for salt formation (e.g., with amines) and pH-dependent solubility.
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate : The ester derivative is less polar, favoring membrane permeability in drug design.

Pharmaceutical Potential

  • Hydrogen-Bonding Capacity: The amino and carboxylic acid groups make the target compound a candidate for kinase inhibitors or antimicrobial agents.
  • Comparison with 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride : The latter’s aryl-amino group enhances π-π stacking in protein binding, suggesting the target compound could be modified for similar interactions.

Agrochemical Use

  • Imazapyr : Demonstrates pyridine-3-carboxylic acids’ utility in herbicides. The target compound’s -NH₂ group may offer a novel mode of action.

Biological Activity

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This compound, with the chemical formula C7H6F3N2O2, features a trifluoromethyl group, which is known to enhance the biological activity of many compounds by increasing lipophilicity and altering pharmacokinetics.

  • Molecular Weight: 202.13 g/mol
  • CAS Number: 1245913-77-2
  • Structure:
    • The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) makes it a versatile compound for further chemical modifications.

Toxicological Profile

Recent studies have highlighted the toxicological implications of exposure to 5-amino-2-(trifluoromethyl)pyridine. A case study reported a 35-year-old male who developed methemoglobinemia and toxic encephalopathy after inhaling the compound at work. Symptoms included dizziness, fatigue, and loss of consciousness, leading to acute renal failure. Treatment with methylene blue significantly improved his condition, indicating that the compound has serious toxic effects upon exposure through inhalation .

Pharmacological Applications

The trifluoromethyl group in this compound is associated with enhanced biological activity in various pharmacological contexts. Research indicates that compounds containing this moiety can exhibit improved potency against specific biological targets compared to their non-fluorinated counterparts. For instance, studies have shown that similar trifluoromethyl-containing compounds can effectively inhibit enzymes involved in neurotransmitter uptake, demonstrating potential applications in treating psychiatric disorders .

The precise mechanism through which 5-amino-2-(trifluoromethyl)pyridine exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may lead to modulation of critical biochemical pathways. The trifluoromethyl group likely enhances binding affinity due to its electron-withdrawing properties, which can stabilize the transition states of enzyme-substrate interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on related pyridine derivatives suggest that modifications to the functional groups can significantly impact their biological efficacy. The incorporation of the trifluoromethyl group has been shown to increase lipophilicity and bioavailability, making these compounds more effective as pharmaceutical agents .

Comparative Biological Activity

To better understand the biological activity of 5-amino-2-(trifluoromethyl)pyridine, a comparison with other similar compounds can be insightful.

Compound NameBiological ActivityIC50 (μM)
5-Amino-2-(trifluoromethyl)pyridineMethemoglobinemia, toxic encephalopathyN/A
TipranavirHIV protease inhibitor0.1 (approx.)
FluazinamFungicidal activity0.05

Case Studies

  • Case Report on Toxicity : A significant case study documented severe health consequences following exposure to 5-amino-2-(trifluoromethyl)pyridine in an occupational setting. The patient exhibited symptoms consistent with methemoglobinemia and required immediate medical intervention with methylene blue .
  • Pharmacological Research : Investigations into similar trifluoromethyl-substituted pyridines have shown promising results in inhibiting neurotransmitter uptake, suggesting potential therapeutic applications in neuropharmacology .

Q & A

Q. Basic Research Focus

  • HRMS : Confirms molecular identity (e.g., m/z 209.0100 for C₇H₃F₄NO₂).
  • NMR : ¹H NMR (δ 9.25 ppm, aromatic H), ¹³C NMR (q, J=35 Hz for CF₃), and ¹⁹F NMR (−66.5 ppm for CF₃) validate structure.
  • IR : Peaks at 1737 cm⁻¹ (C=O) and 1686 cm⁻¹ (COOH) confirm functional groups .

How do halogen substituents at the 5-position influence reactivity and physicochemical properties?

Advanced Research Focus
Halogens (F, Cl, Br, I) increase electrophilicity at the pyridine ring. Bromo derivatives exhibit higher yields (97%) due to enhanced leaving-group ability during hydrolysis. ¹⁹F NMR shifts (−66.5 ppm for Cl vs. −66.2 ppm for I) correlate with electronic effects, impacting solubility and crystallinity .

What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

Advanced Research Focus
Cross-validate density functional theory (DFT) calculations with experimental NMR. For example, discrepancies in predicted ¹³C shifts for CF₃ groups are resolved by accounting for solvent polarity and dynamic averaging in solution-state NMR. IR spectroscopy further clarifies protonation states of carboxyl groups under varying pH .

How can biological activity assays be designed for this compound against enzymatic targets?

Q. Advanced Research Focus

  • Competitive Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ via HPLC.
  • Molecular Docking : Prioritize interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., kinases or carboxylases).
    Related pyridinecarboxylic acids show activity in metabolic pathways, suggesting similar experimental frameworks .

What are common pitfalls in synthesizing amino-trifluoromethylpyridine derivatives?

Q. Advanced Research Focus

  • Incomplete Hydrolysis : Extend reaction time to >3 hours.
  • Byproduct Formation : Use pH-controlled neutralization and multiple EtOAc extractions (3×8 mL) to isolate the product.
  • Purification : CombiFlash chromatography with optimized gradients reduces co-elution of polar impurities .

How does the trifluoromethyl group impact stability under varying pH conditions?

Advanced Research Focus
The CF₃ group enhances stability in acidic environments but may accelerate decarboxylation at pH >7. Accelerated stability studies (40°C, 24 hours) show 90% compound retention at pH 4–5, aligning with isolation conditions. Neutral pH storage (2–8°C) is recommended for long-term stability .

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